molecular formula C21H17NO3 B13366966 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

Katalognummer: B13366966
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: YWPRFBXYGDXTKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is a complex organic compound that belongs to the quinolinedione family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with diketones under acidic or basic conditions, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, derivatives of quinolinediones are often explored for their therapeutic potential, including their use as drugs or drug precursors.

Industry

In industry, such compounds can be used in the development of materials with specific properties, such as dyes, pigments, or polymers.

Wirkmechanismus

The mechanism of action of 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinolinediones and their derivatives, such as:

  • 2,5-dihydroxy-1,4-benzoquinone
  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone
  • 2,6-dimethyl-1,4-benzoquinone

Eigenschaften

Molekularformel

C21H17NO3

Molekulargewicht

331.4 g/mol

IUPAC-Name

4-hydroxy-3,7-diphenyl-1,6,7,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C21H17NO3/c23-17-12-15(13-7-3-1-4-8-13)11-16-19(17)20(24)18(21(25)22-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,22,24,25)

InChI-Schlüssel

YWPRFBXYGDXTKV-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2O)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.